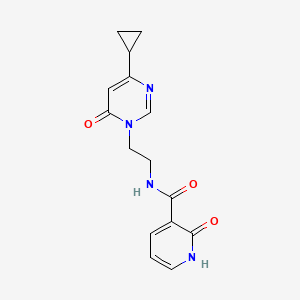

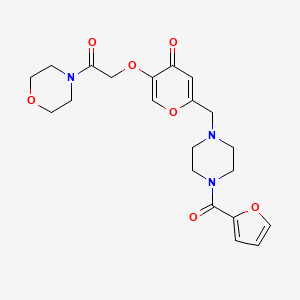

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide, also known as CYH33, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been studied extensively for its potential therapeutic applications in cancer, inflammation, and metabolic disorders.

科学的研究の応用

Pyrimidine Derivatives Synthesis and Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide falls under the category of pyrimidine derivatives which have been extensively studied for various applications in scientific research. Pyrimidine, an aromatic heterocyclic organic compound, is similar to pyridine and plays a critical role in the structure of DNA and RNA, where it forms base pairs with purines.

Chemical Synthesis and Structural Analysis

- The synthesis of pyrimidine derivatives involves microwave irradiative cyclocondensation and evaluation for their potential in insecticidal and antibacterial activities. These compounds, including derivatives like N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, are synthesized through various chemical reactions and are structurally characterized by techniques like IR, H-NMR, and mass spectroscopy (Deohate & Palaspagar, 2020).

- Additionally, compounds like 4-amidonicotinamide, synthesized from pyrido[4,3-d][1,3]oxazin-4-ones or ethyl 4-amidonicotinate, are cyclized to yield pyrido[4,3-d]-pyrimidin-4(3H)-ones, indicating the versatile synthetic pathways that can be derived from nicotinamide structures (Ismail & Wibberley, 1967).

Biological Activity and Pharmacological Potential

- Pyrimidine derivatives have been studied for their biological activities, including antimicrobial, antifilarial, and antitumor properties. For instance, certain pyrimidinone and oxazinone derivatives fused with thiophene rings show notable antibacterial and antifungal activities (Hossan et al., 2012).

- Other derivatives are evaluated for anti-inflammatory and analgesic activities, indicating the therapeutic potential of pyrimidine-based compounds in managing pain and inflammation (Sondhi et al., 2009).

- Antiviral activities, especially against HIV and Hepatitis C Virus (HCV), are also notable in certain pyrimidine derivatives, demonstrating their potential in antiviral drug development (Zhang et al., 2013).

Mechanistic Insights and Molecular Interactions

- Detailed mechanistic studies, including structure-activity relationship analyses, are conducted to understand the interaction of these compounds with biological systems. For instance, studies involving hydrogen-bond effects, spectroscopic and molecular structure investigations provide insights into the stability of molecules and their interaction dynamics (Mansour & Ghani, 2013).

Synthetic Modifications and Derivative Analysis

- Research in this field also focuses on synthesizing novel derivatives and evaluating their biological activities. For example, the synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs showcases the continuous effort in modifying the core structure to enhance biological efficacy (Eger et al., 1994).

特性

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-13-8-12(10-3-4-10)18-9-19(13)7-6-17-15(22)11-2-1-5-16-14(11)21/h1-2,5,8-10H,3-4,6-7H2,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZTVWXMQBFEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)

![1-Methyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651177.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)

![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2651187.png)

![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2651189.png)

![N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2651192.png)